1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as HPP-22 and is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key enzyme involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one involves the inhibition of protein phosphatase 2A (PP2A), which is a critical enzyme involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. The inhibition of PP2A by HPP-22 leads to the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which play a crucial role in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one are complex and depend on the specific disease or condition being studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis, while in neurodegenerative diseases, it exhibits neuroprotective effects and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one in lab experiments is its potent inhibitory activity against PP2A, making it a valuable tool for studying the role of PP2A in various diseases. However, the compound's complex synthesis method and limited availability may pose a challenge for its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one. These include the identification of more efficient synthesis methods, the development of derivatives with improved potency and selectivity, and the evaluation of its therapeutic potential in other diseases, such as viral infections and autoimmune disorders.
In conclusion, 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a promising compound with potential therapeutic applications in various diseases. Its potent inhibitory activity against PP2A makes it a valuable tool for studying the role of PP2A in various cellular processes. However, further research is needed to fully understand its mechanism of action and evaluate its therapeutic potential in different diseases.
Synthesemethoden
The synthesis of 1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one is a complex process that involves multiple steps. The initial step involves the reaction of 4-(1H-indol-3-yl)piperidine with 3-bromopropionic acid to form 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanoic acid. This intermediate is then reacted with 2-bromo-1-(hydroxymethyl)pyrrolidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits neuroprotective effects and has the potential to improve cognitive function in Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-16(14-23-9-3-6-20(23)25)13-22-10-7-15(8-11-22)18-12-21-19-5-2-1-4-17(18)19/h1-2,4-5,12,15-16,21,24H,3,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUNBYZKOJZFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CN2CCC(CC2)C3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.